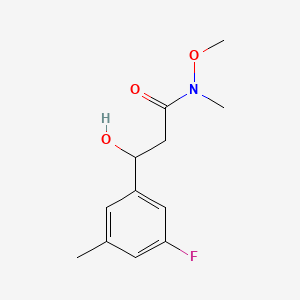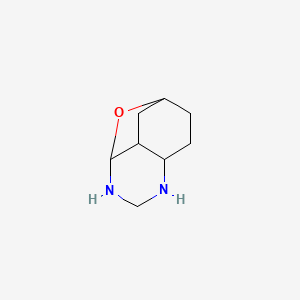
Decahydro-4,6-epoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-4,6-epoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of decahydro-4,6-epoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of aniline derivatives with ethyl glyoxalate, followed by cyclization to form the quinazoline core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Decahydro-4,6-epoxyquinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form epoxides or other oxygen-containing functional groups.
Reduction: Conversion of the compound to its reduced forms, often involving the addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines .
科学研究应用
Decahydro-4,6-epoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of decahydro-4,6-epoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
相似化合物的比较
Decahydroquinoline: Shares a similar core structure but lacks the epoxy group.
Decahydro-4-quinolone: Another related compound with distinct structural features.
Uniqueness: Decahydro-4,6-epoxyquinazoline is unique due to the presence of the epoxy group, which imparts specific chemical and biological properties.
属性
CAS 编号 |
319-63-1 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC 名称 |
11-oxa-5,7-diazatricyclo[6.2.1.04,9]undecane |
InChI |
InChI=1S/C8H14N2O/c1-2-7-6-3-5(1)11-8(6)10-4-9-7/h5-10H,1-4H2 |
InChI 键 |
RECXMPDOZOXBJA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3CC1OC3NCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
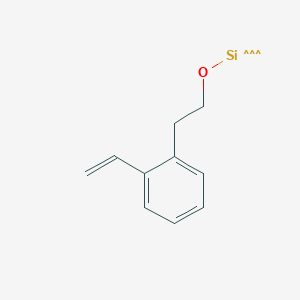
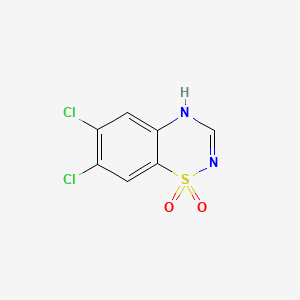
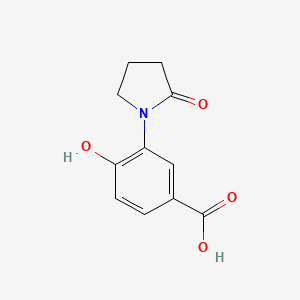
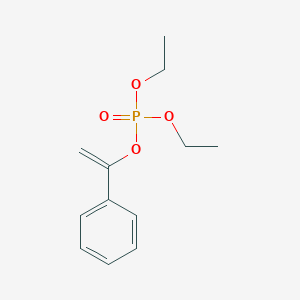
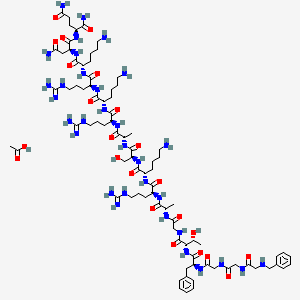
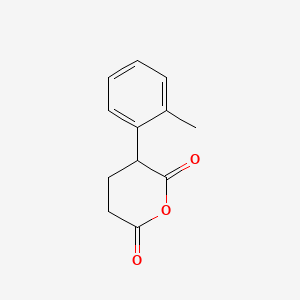
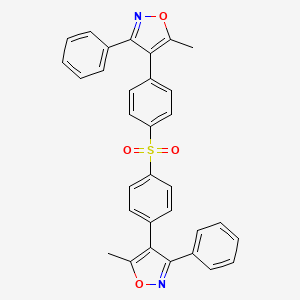

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)
![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
